molecular formula C5H10Cl2N4S B14866334 N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride

N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride

Cat. No.: B14866334
M. Wt: 229.13 g/mol
InChI Key: CMRRJYVBOKQEOV-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride is a heterocyclic compound that contains an azetidine ring and a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both azetidine and thiadiazole rings in its structure makes it a unique molecule with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing azetidine derivatives is the aza-Michael addition reaction, where NH-heterocycles are added to azetidin-3-ylidene acetates . The thiadiazole ring can be introduced through various cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the nitrogen and sulfur atoms in the thiadiazole ring.

    Reduction: Reduction reactions can modify the azetidine ring or the thiadiazole ring, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the azetidine or thiadiazole rings.

Scientific Research Applications

N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and thiadiazole derivatives, such as:

    Azetidine-2-carboxylic acid: A natural product with biological activity.

    Thiadiazole derivatives: Compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine dihydrochloride is unique due to the combination of the azetidine and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C5H10Cl2N4S

Molecular Weight

229.13 g/mol

IUPAC Name

N-(azetidin-3-yl)-1,2,5-thiadiazol-3-amine;dihydrochloride

InChI

InChI=1S/C5H8N4S.2ClH/c1-4(2-6-1)8-5-3-7-10-9-5;;/h3-4,6H,1-2H2,(H,8,9);2*1H

InChI Key

CMRRJYVBOKQEOV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC2=NSN=C2.Cl.Cl

Origin of Product

United States

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